molecular formula C15H19NO3S2 B6426517 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide CAS No. 2326432-92-0

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide

Cat. No. B6426517
CAS RN: 2326432-92-0
M. Wt: 325.5 g/mol
InChI Key: WDEKNSBZIYNQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide (N-HPMTPS) is a sulfur-containing organic compound that has been used in a variety of scientific research applications. N-HPMTPS has been studied for its biochemical and physiological effects, as well as its potential use as a lab experiment tool.

Scientific Research Applications

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide has also been studied for its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable. It also has a wide range of applications, making it a versatile tool for research. However, it also has several limitations. It is not very water soluble, making it difficult to use in experiments that require aqueous solutions. It is also not very stable in the presence of light and heat, making it unsuitable for experiments that require exposure to these conditions.

Future Directions

There are several potential future directions for the use of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide. It could be used as an inhibitor of other enzymes, such as proteases and kinases, for the study of their functions. It could also be used in drug delivery systems to target specific tissues or organs. Additionally, it could be used as a tool for studying the effects of acetylcholine on the brain, as well as its potential therapeutic applications. Finally, it could be used to study the effects of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide on other biochemical and physiological processes, such as inflammation, cell signaling, and metabolism.

Synthesis Methods

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide is synthesized by a two-step process. The first step involves the reaction of 5-hydroxy-2-methylthiophene with propane-1-sulfonamide to form N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide. The second step involves the reaction of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide with phenylmethylsulfonyl chloride to form N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide-Cl. This reaction is catalyzed by a palladium-copper complex.

properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-2-10-21(18,19)16-11-13-8-9-14(20-13)15(17)12-6-4-3-5-7-12/h3-9,15-17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEKNSBZIYNQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.